molecular formula C10H21NO3S B1461659 Boc-D-methioninol CAS No. 91177-57-0

Boc-D-methioninol

Cat. No. B1461659
CAS RN: 91177-57-0
M. Wt: 235.35 g/mol
InChI Key: IPIBDQMAIDPJBU-MRVPVSSYSA-N
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Description

Boc-D-methioninol, also known as N-tert-butoxycarbonyl-D-methioninol, is a synthetic amino acid derivative. It is a versatile and important reagent in organic synthesis and biochemistry. This compound has a wide range of applications in scientific research, including protein modification, peptide synthesis, and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

Scientific Research Applications

Boc-D-methioninol is a versatile reagent used in the synthesis of peptides and proteins, as well as other organic compounds. It can be used to modify proteins and peptides, as well as to synthesize new compounds. It is also used in mass spectrometry, as a matrix for MALDI-TOF. This compound is also used in the study of enzyme kinetics and protein-protein interactions.

Advantages and Limitations for Lab Experiments

The main advantage of Boc-D-methioninol is its versatility. It can be used to modify proteins and peptides, as well as to synthesize new compounds. It is also a relatively stable reagent, making it suitable for use in a variety of biochemical and physiological experiments. However, this compound can be toxic at high concentrations, and care should be taken to avoid contact with skin or eyes.

Future Directions

The potential future directions for Boc-D-methioninol are numerous. It could be used to modify proteins and peptides in order to study the effects of protein-protein interactions and cell signaling pathways. It could also be used to synthesize new compounds for use in drug discovery and development. Additionally, it could be used to study the effects of peptide modifications on enzyme activity and protein folding. Finally, this compound could be used to study the effects of protein modifications on the structure and function of proteins.

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBDQMAIDPJBU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659608
Record name tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91177-57-0
Record name tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)methioninate (47.7 g, 0.181 mol) in THF (500 mL) was added lithium borohydride (16.0 g, 0.734 mol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 2 hours, the reaction mixture was diluted with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate. MS ESI calc'd. for C10H22NO3S [M+H]+ 236. found 236. 1H NMR (400 MHz, CD3OD) δ 3.68-3.64 (m, 1H), 3.54-3.47 (m, 2H), 2.59-2.48 (m, 2H), 2.10 (s, 3H), 1.88-1.64 (m, 2H), 1.49 (s, 9H).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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